Cas no 2567503-67-5 (Methyl 1-(piperidin-4-yl)azetidine-3-carboxylate dihydrochloride)

Methyl 1-(piperidin-4-yl)azetidine-3-carboxylate dihydrochloride is a versatile intermediate in organic synthesis, particularly valued for its bifunctional structure combining piperidine and azetidine moieties. The dihydrochloride salt form enhances solubility and stability, facilitating handling and storage. This compound is commonly employed in pharmaceutical research, serving as a key building block for the development of bioactive molecules, including CNS-targeting agents and enzyme inhibitors. Its rigid azetidine ring contributes to conformational restraint, potentially improving binding affinity in drug design. The ester group allows further derivatization, offering flexibility in synthetic applications. The high purity and well-defined characterization of this intermediate ensure reproducibility in research and development processes.
Methyl 1-(piperidin-4-yl)azetidine-3-carboxylate dihydrochloride structure
2567503-67-5 structure
Product Name:Methyl 1-(piperidin-4-yl)azetidine-3-carboxylate dihydrochloride
CAS No:2567503-67-5
MF:C10H20Cl2N2O2
MW:271.184000968933
MDL:MFCD32878570
CID:5327320
PubChem ID:165687742
Update Time:2025-06-12

Methyl 1-(piperidin-4-yl)azetidine-3-carboxylate dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • Z4767474732
    • methyl 1-(piperidin-4-yl)azetidine-3-carboxylate dihydrochloride
    • Methyl 1-(piperidin-4-yl)azetidine-3-carboxylate dihydrochloride
    • MDL: MFCD32878570
    • Inchi: 1S/C10H18N2O2.2ClH/c1-14-10(13)8-6-12(7-8)9-2-4-11-5-3-9;;/h8-9,11H,2-7H2,1H3;2*1H
    • InChI Key: HSTVKFGIJRAGLE-UHFFFAOYSA-N
    • SMILES: Cl.Cl.O(C)C(C1CN(C1)C1CCNCC1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 208
  • Topological Polar Surface Area: 41.6

Methyl 1-(piperidin-4-yl)azetidine-3-carboxylate dihydrochloride Pricemore >>

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Methyl 1-(piperidin-4-yl)azetidine-3-carboxylate dihydrochloride Related Literature

Additional information on Methyl 1-(piperidin-4-yl)azetidine-3-carboxylate dihydrochloride

Comprehensive Overview of Methyl 1-(piperidin-4-yl)azetidine-3-carboxylate dihydrochloride (CAS No. 2567503-67-5)

The compound Methyl 1-(piperidin-4-yl)azetidine-3-carboxylate dihydrochloride (CAS No. 2567503-67-5) is a highly specialized chemical entity that has garnered significant attention in pharmaceutical and biochemical research. Its unique structural features, combining a piperidine ring with an azetidine carboxylate moiety, make it a valuable intermediate in the synthesis of novel therapeutic agents. Researchers are particularly interested in its potential applications in central nervous system (CNS) drug development, given its ability to modulate neurotransmitter pathways.

In recent years, the demand for Methyl 1-(piperidin-4-yl)azetidine-3-carboxylate dihydrochloride has surged due to its relevance in medicinal chemistry and drug discovery. The compound's CAS No. 2567503-67-5 is frequently searched in academic and industrial databases, reflecting its importance in the development of small-molecule inhibitors and receptor modulators. Its dihydrochloride salt form enhances solubility, making it more suitable for in vitro and in vivo studies.

One of the key reasons for the growing interest in Methyl 1-(piperidin-4-yl)azetidine-3-carboxylate dihydrochloride is its potential role in addressing neurodegenerative diseases. With the rise in global awareness about conditions like Alzheimer's and Parkinson's, researchers are exploring compounds like this for their neuroprotective properties. The piperidine-azetidine scaffold is known to interact with nicotinic acetylcholine receptors, which are critical targets for cognitive enhancement therapies.

Another area where Methyl 1-(piperidin-4-yl)azetidine-3-carboxylate dihydrochloride shows promise is in the field of pain management. The compound's structural attributes align with those of opioid alternatives, which are increasingly sought after due to the ongoing opioid crisis. Its potential to bind to G-protein-coupled receptors (GPCRs) without the addictive side effects of traditional opioids makes it a compelling candidate for further study.

From a synthetic chemistry perspective, the preparation of Methyl 1-(piperidin-4-yl)azetidine-3-carboxylate dihydrochloride involves sophisticated organic synthesis techniques. The process typically includes N-alkylation of the piperidine ring followed by esterification of the azetidine carboxyl group. The dihydrochloride salt is then formed through a salt metathesis reaction, ensuring high purity and stability for research applications.

The compound's physicochemical properties are also noteworthy. Methyl 1-(piperidin-4-yl)azetidine-3-carboxylate dihydrochloride exhibits excellent water solubility, which is crucial for biological assays and pharmacokinetic studies. Its logP value suggests moderate lipophilicity, balancing membrane permeability and solubility—a critical factor in drug-likeness assessments.

In the context of green chemistry, researchers are exploring sustainable methods to synthesize Methyl 1-(piperidin-4-yl)azetidine-3-carboxylate dihydrochloride. Techniques such as catalytic hydrogenation and microwave-assisted synthesis are being investigated to reduce environmental impact while maintaining high yields. This aligns with the broader trend of sustainable pharmaceutical manufacturing, a topic of great interest to both academia and industry.

Looking ahead, the potential applications of Methyl 1-(piperidin-4-yl)azetidine-3-carboxylate dihydrochloride extend beyond CNS disorders and pain management. Early-stage research suggests its utility in anti-inflammatory and immunomodulatory therapies, particularly in autoimmune diseases. The compound's versatility underscores its value as a multifunctional scaffold in drug design.

In summary, Methyl 1-(piperidin-4-yl)azetidine-3-carboxylate dihydrochloride (CAS No. 2567503-67-5) represents a cutting-edge tool in modern pharmaceutical research. Its structural uniqueness, combined with its broad therapeutic potential, positions it as a compound of significant interest for future breakthroughs in medicine. As scientific understanding of its mechanisms deepens, its role in addressing some of the most pressing health challenges of our time will likely expand.

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